

# Navigating the Supply and Application of Fmoc-DL-Histidine: A Technical Guide

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## Compound of Interest

Compound Name: *Fmoc-DL-histidine*

Cat. No.: *B2687447*

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In the intricate world of peptide synthesis and drug development, the quality and reliable supply of amino acid derivatives are paramount. **Fmoc-DL-histidine**, a key building block, presents unique considerations due to the racemic nature of its DL form and the reactive imidazole side chain of histidine. This technical guide provides an in-depth overview of supplier information, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and logical workflows to aid in sourcing and application.

## Fmoc-DL-Histidine Supplier Landscape: A Comparative Analysis

Sourcing high-quality **Fmoc-DL-histidine** is a critical first step for any research or development project. A variety of chemical suppliers offer this reagent, each with differing purity levels, available quantities, and pricing structures. To facilitate an informed decision, the following table summarizes key quantitative data from prominent suppliers.

Supplier	Purity	Available Pack Sizes	Price (USD)	CAS Number	Notes
Suzhou Health Chemicals Co., Ltd.	98.5% <a href="#">[1]</a>	Inquire for details	Inquire for details	157355-76-5	Offers bulk quantities.
Chem-Impex (Fmoc-D-Histidine)	≥ 99% (HPLC) <a href="#">[2]</a>	1g, 5g, 25g	\$127.79 (1g), \$488.83 (5g), \$1,808.01 (25g)	157355-79-8	Data for the D-enantiomer is provided for reference.
Cayman Chemical (Fmoc-1-Methyl-L-histidine)	≥98% <a href="#">[3]</a>	Inquire for details	Inquire for details	202920-22-7	Data for a derivative is provided for reference.
Cambridge Isotope Laboratories, Inc. (L-Histidine-N-Fmoc, N-IM-trityl ( <sup>15</sup> N <sub>3</sub> , 98%))	95% Chemical Purity	0.1g	\$2,092.00	1217696-12-2 (Labeled)	Isotopically labeled for specific research applications. <a href="#">[4]</a>

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis to verify purity and quality.

## Strategic Supplier Selection Workflow

Choosing the right supplier involves a multi-faceted evaluation. The following workflow, represented as a DOT script, outlines a logical process for selecting a suitable **Fmoc-DL-histidine** supplier.



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Caption: A logical workflow for the selection of an **Fmoc-DL-histidine** supplier.

## Experimental Protocol: Incorporation of Fmoc-DL-Histidine in Solid-Phase Peptide Synthesis (SPPS)

The following section details a comprehensive protocol for the incorporation of **Fmoc-DL-histidine** into a peptide chain using manual Fmoc-based solid-phase peptide synthesis.

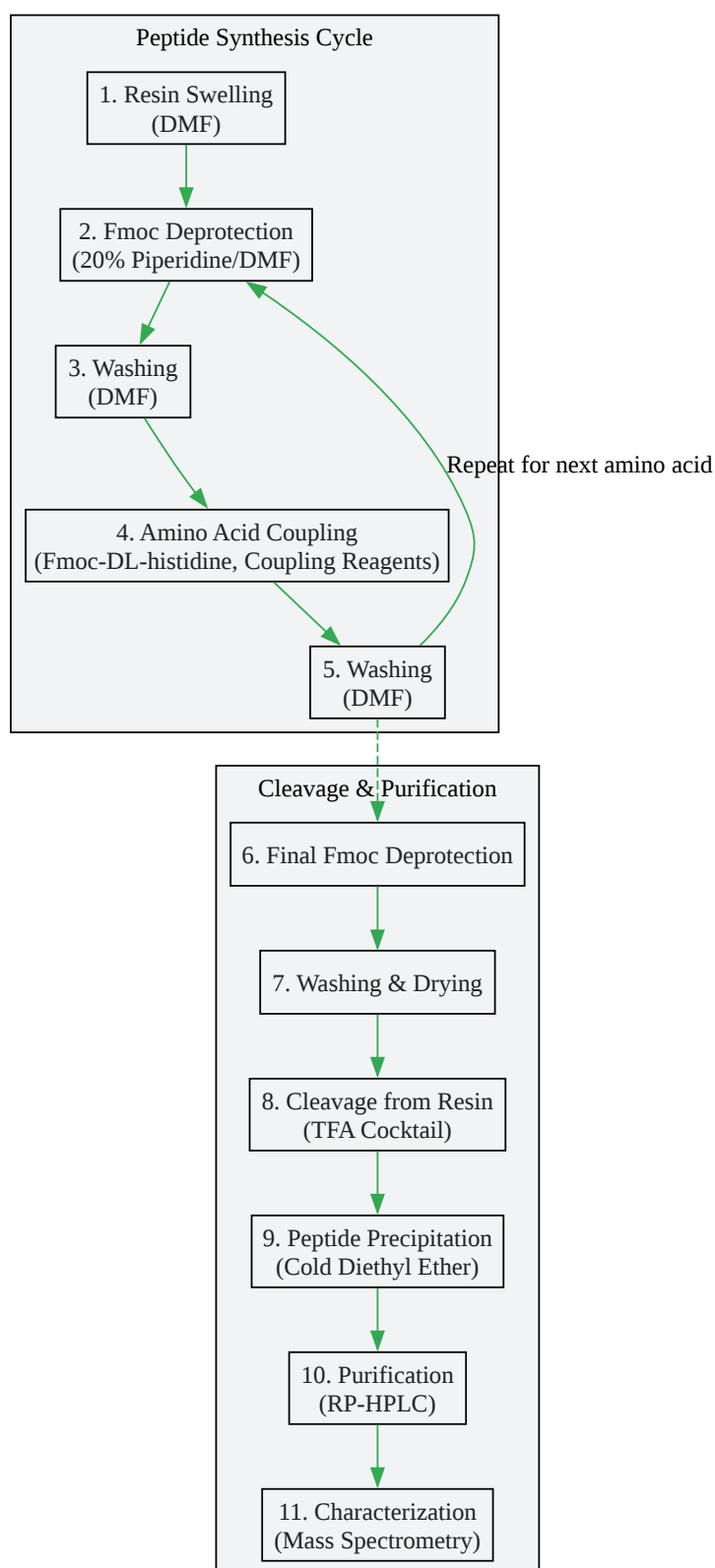
Materials and Reagents:

- **Fmoc-DL-histidine**
- High-quality solid support resin (e.g., Wang resin, Rink amide resin)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF
- Coupling reagents:
  - N,N'-Diisopropylcarbodiimide (DIC)
  - 1-Hydroxybenzotriazole (HOBt) or OxymaPure®
  - (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
  - (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
- N,N-Diisopropylethylamine (DIPEA)

- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
- Diethyl ether, cold
- Acetonitrile (ACN)
- Water, HPLC grade

Experimental Workflow:

The following diagram, generated using the DOT language, illustrates the key steps in the SPPS workflow for incorporating **Fmoc-DL-histidine**.



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Caption: A schematic of the solid-phase peptide synthesis (SPPS) workflow.

## Detailed Methodologies:

- Resin Preparation:
  - Place the desired amount of resin in a reaction vessel.
  - Swell the resin in DMF for at least 30 minutes.
  - Drain the DMF.
- Fmoc Deprotection:
  - Add a solution of 20% piperidine in DMF to the resin.
  - Agitate the mixture for 5-10 minutes.
  - Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
  - Drain the solution and wash the resin thoroughly with DMF (3-5 times).
- Amino Acid Coupling:
  - Pre-activation: In a separate vial, dissolve **Fmoc-DL-histidine** (3-5 equivalents relative to the resin loading) and a coupling agent such as HOBt or OxymaPure® (3-5 equivalents) in DMF. Add the activating agent (e.g., DIC, 3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
  - Coupling to Resin: Add the pre-activated amino acid solution to the deprotected resin.
  - Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a ninhydrin test.
  - Note on Histidine Side Chain Protection: The imidazole side chain of histidine can be a source of side reactions, including racemization.<sup>[5]</sup> For sensitive sequences, using a side-chain protected Fmoc-L-histidine derivative (e.g., Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH) is highly recommended to minimize these issues.
- Washing:

- After the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
- Peptide Chain Elongation:
  - Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Deprotection and Cleavage:
  - Once the peptide synthesis is complete, perform a final Fmoc deprotection (step 2).
  - Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.
  - Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
  - Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Purification:
  - Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
  - Centrifuge to pellet the peptide and decant the ether.
  - Wash the peptide pellet with cold ether and dry under vacuum.
  - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization:
  - Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

This guide provides a foundational understanding for sourcing and utilizing **Fmoc-DL-histidine** in peptide synthesis. For specific applications, further optimization of the described protocols

may be necessary. Always refer to the supplier's safety data sheet (SDS) for safe handling and disposal of all chemical reagents.

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